3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

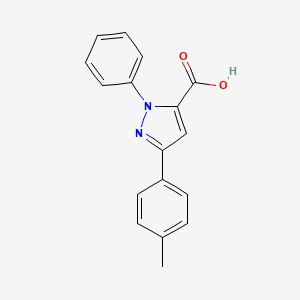

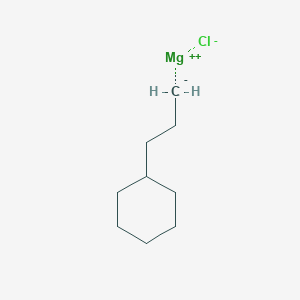

3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is an organomagnesium compound commonly used in organic synthesis. It is a colorless liquid, and its chemical formula is C6H11MgCl. Its chemical structure is composed of a cyclohexyl group attached to a propyl group through a magnesium-chloride bond. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and other materials.

Mecanismo De Acción

Target of Action

3-(Cyclohexyl)propylmagnesium chloride, also known as 3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is a Grignard reagent . The primary targets of this compound are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, esters, and carbon dioxide . These targets play a crucial role in various organic reactions, especially in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 3-(Cyclohexyl)propylmagnesium chloride involves its reaction with electrophiles. Grignard reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides . The magnesium “inserts” itself between the carbon and the halide . These reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds and epoxides . They are also very strong bases and will react with acidic hydrogens .

Biochemical Pathways

The biochemical pathways affected by 3-(Cyclohexyl)propylmagnesium chloride involve the formation of carbon-carbon bonds. This compound is widely used in organic synthesis for the formation of these bonds. It reacts with a wide variety of substrates, particularly carbonyl compounds, to form alcohols . This provides a useful method for ascending a homologous series .

Pharmacokinetics

It’s important to note that the reactivity and effectiveness of this compound can be influenced by various factors, including the presence of water or other protic solvents, which can lead to the decomposition of the grignard reagent .

Result of Action

The result of the action of 3-(Cyclohexyl)propylmagnesium chloride is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including alcohols . For example, the reaction of this Grignard reagent with aldehydes and ketones results in the formation of secondary and tertiary alcohols .

Action Environment

The action of 3-(Cyclohexyl)propylmagnesium chloride is influenced by the environment in which the reaction takes place. The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, has several advantages and limitations for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, the compound is toxic and should be handled with care. It is also flammable and should be stored away from sources of heat or ignition.

Direcciones Futuras

There are several potential future directions for research on 3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF. Further research could be conducted on the compound’s mechanism of action and its effects on biochemical and physiological processes. Studies could also be conducted to explore the compound’s potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. Additionally, research could be conducted to investigate the compound’s potential toxicity and its effects on humans.

Métodos De Síntesis

3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is prepared by the reaction of cyclohexylpropyl chloride and magnesium metal in THF. The reaction is carried out at room temperature, and the resulting product is a colorless liquid. The reaction mechanism involves the formation of a magnesium-chloride bond between the cyclohexylpropyl chloride and the magnesium metal. The reaction is exothermic, and the product is isolated by distillation.

Aplicaciones Científicas De Investigación

3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is widely used in organic synthesis and has been studied extensively in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers and other materials. The compound has been studied for its ability to catalyze reactions, including the formation of carbon-carbon bonds, and for its ability to promote the formation of new products from existing molecules.

Propiedades

IUPAC Name |

magnesium;propylcyclohexane;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUNBGDWONPFLB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC1CCCCC1.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexyl)propylmagnesium chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)

![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)